molecular formula C15H12F2N2O2 B12721374 Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- CAS No. 57160-54-0

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)-

Katalognummer: B12721374
CAS-Nummer: 57160-54-0
Molekulargewicht: 290.26 g/mol
InChI-Schlüssel: JTZIARLUMOOVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- is a chemical compound with the molecular formula C15H12F2N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-
  • Benzamide, N-(2-iodo-4-methylphenyl)-2,6-difluoro-

Uniqueness

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-difluoro and 4-methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

57160-54-0

Molekularformel

C15H12F2N2O2

Molekulargewicht

290.26 g/mol

IUPAC-Name

2,6-difluoro-N-[(4-methylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C15H12F2N2O2/c1-9-5-7-10(8-6-9)18-15(21)19-14(20)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H2,18,19,20,21)

InChI-Schlüssel

JTZIARLUMOOVEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.